molecular formula C26H21ClNP B1585645 (4-Cyanobenzyl)triphenylphosphonium chloride CAS No. 20430-33-5

(4-Cyanobenzyl)triphenylphosphonium chloride

Cat. No.: B1585645
CAS No.: 20430-33-5
M. Wt: 413.9 g/mol
InChI Key: GXMFPJIKPZDNCS-UHFFFAOYSA-M
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Description

(4-Cyanobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C26H21ClNP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a 4-cyanobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Cyanobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-cyanobenzyl chloride. The reaction typically occurs in an aprotic solvent such as acetonitrile or dichloromethane, under reflux conditions. The general reaction scheme is as follows:

Ph3P+ClCH2C6H4CNPh3PCH2C6H4CN+Cl\text{Ph}_3\text{P} + \text{ClCH}_2\text{C}_6\text{H}_4\text{CN} \rightarrow \text{Ph}_3\text{PCH}_2\text{C}_6\text{H}_4\text{CN}^+\text{Cl}^- Ph3​P+ClCH2​C6​H4​CN→Ph3​PCH2​C6​H4​CN+Cl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyanobenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the phosphonium group.

    Coupling Reactions: It can be used in Wittig reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as (4-cyanobenzyl)triphenylphosphonium methoxide.

    Oxidation: Oxidized forms of the phosphonium salt.

    Reduction: Reduced forms of the phosphonium salt.

Scientific Research Applications

(4-Cyanobenzyl)triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in Wittig reactions to synthesize alkenes.

    Biology: Investigated for its potential as a mitochondrial targeting agent due to the phosphonium group.

    Medicine: Explored for its potential in drug delivery systems targeting mitochondria.

    Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of (4-Cyanobenzyl)triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize carbanions, making it useful in Wittig reactions. In biological systems, the phosphonium group facilitates the compound’s accumulation in mitochondria, exploiting the mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylbenzyl)triphenylphosphonium chloride
  • (4-Fluorobenzyl)triphenylphosphonium chloride
  • (4-Methoxybenzyl)triphenylphosphonium chloride
  • (4-Ethoxybenzyl)triphenylphosphonium chloride

Uniqueness

(4-Cyanobenzyl)triphenylphosphonium chloride is unique due to the presence of the cyanobenzyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research areas.

Properties

IUPAC Name

(4-cyanophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFPJIKPZDNCS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369137
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20430-33-5
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Cyanobenzyl)triphenylphosphonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The phosphonium salt used for this preparation was made as follows:- a solution of triphenylphosphine (39.3g) and 4-chloromethylbenzonitrile (22.7g) in toluene (400 ml) was heated under reflux for 53 hr. After cooling, the solid was collected, washed with toluene and dried to give 4-cyanobenzyltriphenylphosphonium chloride (35.4g), νmax (nujol) 2230 (CN) and 1436 cm.-1 (PPH3), τ (d6 -DMSO; 60 MHz) values include 2.0-2.5 (aromatic protons), 4.47 (CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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